1-(2-{2-[2-(2-{2-[(4-{1-acetyl-4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydro-2H-quinolin-6-yl}phenyl)formamido]ethoxy}ethoxy)ethoxy]acetamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide
Description
This compound is a structurally complex molecule featuring multiple pharmacologically relevant motifs:
- Polyethylene glycol (PEG) linker: A tri-ethoxy chain (2-{2-[2-(ethoxy)ethoxy]ethoxy}acetamido) improves solubility and pharmacokinetic properties, a strategy observed in PROTACs and other bioactive molecules .
- Pyrrolidine-2-carboxamide scaffold: The 4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl} group is critical for target engagement, resembling motifs in kinase inhibitors and proteolysis-targeting chimeras (PROTACs) .
Its synthesis involves multi-step coupling reactions, as exemplified by similar compounds (e.g., compound 10a in ), with HPLC purification under acidic conditions yielding ~47% efficiency .
Properties
IUPAC Name |
1-[2-[[2-[2-[2-[2-[[4-[1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H66ClN7O9S/c1-34-27-46(60-43-18-16-42(56)17-19-43)45-28-41(15-20-47(45)63(34)36(3)64)38-11-13-40(14-12-38)52(67)57-21-22-70-23-24-71-25-26-72-32-49(66)61-51(55(4,5)6)54(69)62-31-44(65)29-48(62)53(68)58-30-37-7-9-39(10-8-37)50-35(2)59-33-73-50/h7-20,28,33-34,44,46,48,51,60,65H,21-27,29-32H2,1-6H3,(H,57,67)(H,58,68)(H,61,66) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSWLIFIYIVHPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)NC7=CC=C(C=C7)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H66ClN7O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1036.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the sequential addition of various functional groups. Key steps may include:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, involving the condensation of aniline derivatives with ketones.
Introduction of the thiazole ring: This step may involve the cyclization of appropriate thioamide precursors.
Attachment of the pyrrolidine ring: This can be accomplished through nucleophilic substitution reactions.
Final assembly: The various fragments are coupled together using peptide coupling reagents such as EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings and thiazole moiety can be oxidized under appropriate conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, while the amide groups can participate in nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; amines or alcohols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic rings may yield quinones, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its target pathways.
Medicine: Potential therapeutic applications due to its bioactive functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The aromatic rings and amide groups may facilitate binding to proteins or nucleic acids, while the thiazole and pyrrolidine rings could modulate the activity of enzymes or receptors. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
a) Compound 10a ():
- Structure: (2S,4S)-1-[(2S)-2-(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}acetamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide.
- Key Differences: Replaces the quinoline-acetyl group with an azidoethoxy terminus.
- Synthesis : 47% yield via HATU-mediated coupling and HPLC purification, comparable to the target compound .
b) PROTAC 5 ():
- Structure : Features a similar pyrrolidine-thiazole scaffold but incorporates a dimethoxybenzylpiperazine group and a naphthyridine-based VHL ligand.
- Function : Demonstrates dual degradation of BRD9/BRD7 with 44% yield, highlighting the impact of linker length on proteasome recruitment efficiency .
Quinoline-Based Analogues
a) 1-Acetyl-4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydro-2H-quinolin-6-yl Derivatives
- : Compounds like 12 and 13 integrate chlorophenyl-substituted quinolines with triazole or thiazolo-pyrimidine groups.
Thiazole-Containing Compounds
a) N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide ():
- Structure : Combines thiazole with furan-carboxamide, lacking the PEG linker and pyrrolidine core.
- Applications : Used in kinase inhibition studies, suggesting the target compound’s thiazole moiety may confer similar selectivity .
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges : The tri-ethoxy PEG linker in the target compound introduces steric hindrance, reducing coupling efficiency compared to shorter linkers (e.g., 10a ) .
- Bioactivity Predictions: The 4-chlorophenylamino group may enhance kinase binding affinity, as seen in ’s chlorophenyl-pyrimidine derivatives .
- Solubility vs. Activity Trade-off : While PEG linkers improve solubility (e.g., PROTAC 5 ), excessive length may reduce cell permeability, necessitating optimization .
Biological Activity
The compound is a complex organic molecule with potential biological activity. Its intricate structure suggests that it may interact with various biological targets, making it a candidate for pharmacological research. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 434.91 g/mol. The presence of multiple functional groups, including thiazole and quinoline moieties, suggests diverse biological activities.
Biological Activity Overview
-
Antitumor Activity :
- Compounds containing thiazole rings have been reported to exhibit significant antitumor properties. For instance, thiazole derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents .
- The specific structure of our compound, particularly the presence of the thiazole ring and the quinoline moiety, may enhance its cytotoxic effects.
-
Enzyme Inhibition :
- The compound's potential as an acetylcholinesterase inhibitor has been suggested by studies on similar structures. Inhibitors of this enzyme can be beneficial in treating conditions such as Alzheimer's disease .
- Additionally, compounds with similar piperidine structures have demonstrated strong inhibitory effects on urease, which is relevant for treating urinary tract infections .
- Antimicrobial Activity :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | IC50 values < 2 µg/mL against cell lines | |
| Enzyme Inhibition | Strong AChE inhibition | |
| Antimicrobial | Moderate activity against specific bacteria |
The biological activity of the compound is likely influenced by its ability to interact with various biomolecules:
- Hydrophobic Interactions : The presence of aromatic rings allows for significant hydrophobic interactions with target proteins.
- Hydrogen Bonding : Functional groups such as amides and hydroxyls can form hydrogen bonds with amino acid residues in enzymes or receptors.
Molecular docking studies could provide insights into the specific binding interactions between this compound and its biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
